2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-substituted oxobutyl group attached to the isoindole ring system
Mechanism of Action
Target of Action
The primary target of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is the enzyme carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 . This enzyme plays a crucial role in the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate .
Mode of Action
The compound interacts with its target enzyme, carbonyl reductase ChKRED20, to catalyze the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate . This reaction is characterized by excellent stereoselectivity .
Biochemical Pathways
The compound is involved in the biocatalytic asymmetric reduction of carbonyl compounds, a process that produces enantiopure alcohols . These alcohols are important intermediates in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug statins .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its interaction with the target enzyme, the efficiency of the biocatalytic process, and the properties of the resulting product .
Result of Action
The action of this compound results in the production of ethyl (S)-4-chloro-3-hydroxybutanoate . This compound is a key chiral intermediate for the synthesis of statins, a group of cholesterol-lowering drugs .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the use of choline chloride/glycerol as a biocompatible solvent has been shown to increase the biocatalytic activity of Escherichia coli CCZU-T15 whole cells, thereby enhancing the biotransformation of the compound into ethyl (S)-4-chloro-3-hydroxybutanoate . Furthermore, the addition of L-glutamine and Tween-80 to the reaction media can further improve the biosynthesis of the product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 4-chloro-3-oxobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of 2-(4-chloro-3-hydroxybutyl)-2,3-dihydro-1H-isoindole-1,3-dione.
Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-3-oxobutanoate
- Methyl 3-(4-chloro-3-oxobutyl)benzoate
- 4-chloro-3-oxobutyric acid
Uniqueness
2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole ring system, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-(4-chloro-3-oxobutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJDIXRLHFMBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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